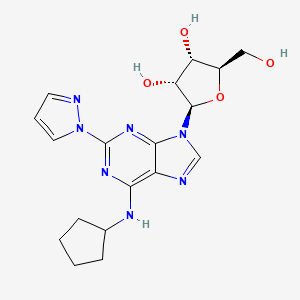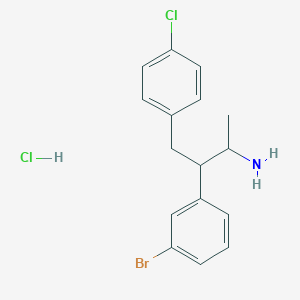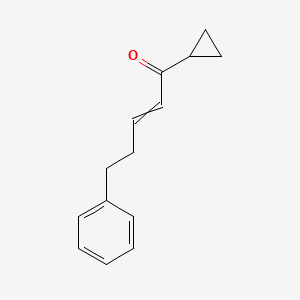![molecular formula C16H18N2O5S B12597882 [1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-3'-nitro- CAS No. 871113-75-6](/img/structure/B12597882.png)
[1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-3'-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Bifenilo]-4-sulfonamida, N-(4-hidroxibutil)-3’-nitro- es un compuesto orgánico complejo con una estructura única que combina un núcleo bifenilo con grupos funcionales sulfonamida, hidroxibutil y nitro
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de [1,1’-Bifenilo]-4-sulfonamida, N-(4-hidroxibutil)-3’-nitro- típicamente involucra múltiples pasos, comenzando con la formación del núcleo bifenilo. Esto se puede lograr a través de una reacción de acoplamiento de Suzuki entre un benceno halogenado y un derivado de ácido borónico. El grupo sulfonamida se introduce entonces mediante una reacción de sulfonación, seguida de la unión del grupo hidroxibutil a través de una reacción de sustitución nucleofílica. El paso final involucra la nitración del núcleo bifenilo para introducir el grupo nitro.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para escalar la síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
[1,1’-Bifenilo]-4-sulfonamida, N-(4-hidroxibutil)-3’-nitro- puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxibutil se puede oxidar para formar un ácido carboxílico.
Reducción: El grupo nitro se puede reducir a una amina.
Sustitución: El grupo sulfonamida puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan típicamente agentes reductores como el gas hidrógeno (H₂) con un catalizador de paladio (Pd/C) o borohidruro de sodio (NaBH₄).
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas para sustituir el grupo sulfonamida.
Productos Principales
Oxidación: Derivados de ácido carboxílico.
Reducción: Derivados de amina.
Sustitución: Varias sulfonamidas sustituidas.
Aplicaciones Científicas De Investigación
Química
En química, [1,1’-Bifenilo]-4-sulfonamida, N-(4-hidroxibutil)-3’-nitro- se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Sus grupos funcionales únicos permiten diversas modificaciones químicas, lo que lo convierte en valioso en el desarrollo de nuevos materiales y catalizadores.
Biología
En la investigación biológica, este compuesto se puede utilizar como una sonda para estudiar las interacciones enzimáticas y la unión de proteínas debido a su grupo sulfonamida, que se sabe que interactúa con varios objetivos biológicos.
Medicina
En química medicinal, [1,1’-Bifenilo]-4-sulfonamida, N-(4-hidroxibutil)-3’-nitro- tiene aplicaciones potenciales como candidato a fármaco. Sus características estructurales le permiten interactuar con vías biológicas específicas, lo que lo convierte en un candidato para el desarrollo de nuevos agentes terapéuticos.
Industria
En el sector industrial, este compuesto se puede utilizar en la producción de productos químicos especiales y materiales avanzados. Sus propiedades únicas lo hacen adecuado para aplicaciones en revestimientos, adhesivos y polímeros.
Mecanismo De Acción
El mecanismo de acción de [1,1’-Bifenilo]-4-sulfonamida, N-(4-hidroxibutil)-3’-nitro- involucra su interacción con objetivos moleculares específicos. El grupo sulfonamida puede unirse a los sitios activos de las enzimas, inhibiendo su actividad. El grupo nitro puede sufrir reducción para formar intermediarios reactivos que interactúan con los componentes celulares, lo que lleva a varios efectos biológicos. El grupo hidroxibutil puede mejorar la solubilidad y la biodisponibilidad del compuesto, facilitando su interacción con los objetivos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
N-Butil-N-(4-hidroxibutil)-nitrosamina: Conocido por su uso en la investigación del cáncer de vejiga.
N,N-Dibutilnitrosamina: Otro compuesto utilizado en la investigación del cáncer.
Singularidad
[1,1’-Bifenilo]-4-sulfonamida, N-(4-hidroxibutil)-3’-nitro- es único debido a su combinación de grupos funcionales, que proporcionan una amplia gama de reactividad química y actividad biológica. Su núcleo bifenilo ofrece estabilidad estructural, mientras que los grupos sulfonamida, hidroxibutil y nitro permiten diversas interacciones con objetivos biológicos y reactivos químicos.
La versatilidad de este compuesto lo convierte en una herramienta valiosa en la investigación científica y las aplicaciones industriales, diferenciándolo de otros compuestos similares.
Propiedades
Número CAS |
871113-75-6 |
|---|---|
Fórmula molecular |
C16H18N2O5S |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
N-(4-hydroxybutyl)-4-(3-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18N2O5S/c19-11-2-1-10-17-24(22,23)16-8-6-13(7-9-16)14-4-3-5-15(12-14)18(20)21/h3-9,12,17,19H,1-2,10-11H2 |
Clave InChI |
BVJKVKQRRWKAHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)S(=O)(=O)NCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-(2-methoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597799.png)
![3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12597805.png)
![N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide](/img/structure/B12597827.png)
![5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one](/img/structure/B12597835.png)
![2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12597840.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12597848.png)

![3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine](/img/structure/B12597872.png)


![3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597889.png)
![1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid](/img/structure/B12597896.png)

![4-{[(But-2-yn-1-yl)oxy]methyl}-1-(prop-1-ene-1-sulfonyl)piperidine](/img/structure/B12597905.png)
